Unraveling the Enigma of C1orf167: A Technical Guide on its Function in Human Cells
Unraveling the Enigma of C1orf167: A Technical Guide on its Function in Human Cells
For Immediate Release
An in-depth exploration of the uncharacterized protein C1orf167, detailing its emerging roles in critical cellular processes, including ferroptosis and antiviral responses, and its potential as a therapeutic target.
This technical guide provides a comprehensive overview of the current understanding of the human gene C1orf167 and its corresponding protein. Synthesizing data from high-throughput screening, protein-protein interaction databases, and large-scale gene expression atlases, this document serves as a core resource for researchers, scientists, and drug development professionals investigating novel therapeutic avenues.
Executive Summary
Chromosome 1 open reading frame 167 (C1orf167) is a largely uncharacterized protein that has recently emerged as a potential player in fundamental cellular pathways. While a detailed functional annotation remains elusive, recent evidence from genome-wide CRISPR screens implicates C1orf167 in the regulation of ferroptosis, a form of programmed cell death, and in the host response to viral infections. Furthermore, protein interaction data suggests connections to key cellular machinery involved in RNA metabolism and DNA repair. This guide consolidates the available quantitative data, outlines key experimental methodologies that have shed light on C1orf167's function, and visualizes the current understanding of its interaction networks and potential signaling pathways.
Gene and Protein Characteristics
C1orf167 is a protein-coding gene located on the p-arm of human chromosome 1. The canonical protein product is a large molecule with a predicted nuclear localization.
| Characteristic | Value | Source |
| Full Name | Chromosome 1 open reading frame 167 | NCBI |
| Gene Symbol | C1orf167 | HGNC |
| Chromosomal Location | 1p36.22 | Ensembl |
| Protein Size | 1489 amino acids | UniProt |
| Molecular Weight | ~165 kDa | UniProt |
| Predicted Subcellular Localization | Nucleus | COMPARTMENTS |
Functional Insights from High-Throughput Screening
Recent advances in functional genomics have provided the first significant clues into the cellular roles of C1orf167. Genome-wide CRISPR screens have identified this gene as a potential modulator of distinct cellular stress responses.
Role in Ferroptosis
A genome-wide CRISPR activation (CRISPRa) screen designed to identify novel regulators of ferroptosis revealed C1orf167 as a potential suppressor of this iron-dependent cell death pathway.
Experimental Protocol: Genome-Wide CRISPRa Screen for Ferroptosis Regulators
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Cell Line: Human fibrosarcoma (HT-1080) cells engineered to express the CRISPRa machinery (dCas9-VPR).
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Library: Genome-scale sgRNA library targeting the transcriptional start sites of human genes.
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Screening Procedure:
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Transduction of HT-1080-CRISPRa cells with the sgRNA library.
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Selection of transduced cells with puromycin.
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Treatment of the cell population with a ferroptosis-inducing agent (e.g., erastin (B1684096) or RSL3).
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Collection of genomic DNA from surviving cells.
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Amplification and deep sequencing of sgRNA cassettes to identify enriched sgRNAs corresponding to genes that confer resistance to ferroptosis.
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Data Analysis: Computational analysis to identify sgRNAs and, by extension, genes that are significantly enriched in the surviving cell population compared to a control population.
Implication in Antiviral Response
Independent genome-wide CRISPR knockout screens have implicated C1orf167 in the cellular response to viral infections, including SARS-CoV-2 and Human Coronavirus OC43 (HCoV-OC43). These findings suggest a potential role for C1orf167 as a host factor influencing viral replication or the host's antiviral defenses.
Experimental Protocol: Genome-Wide CRISPR Knockout Screen for Viral Host Factors
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Cell Lines: Human cell lines susceptible to the virus of interest (e.g., Huh7.5.1 for coronaviruses).
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Library: Genome-scale sgRNA library targeting exons of human protein-coding genes.
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Screening Procedure:
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Generation of a stable Cas9-expressing cell line.
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Transduction of the Cas9-expressing cells with the lentiviral sgRNA library.
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Selection of transduced cells.
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Infection of the cell population with the virus of interest.
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Harvesting of surviving cells and extraction of genomic DNA.
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PCR amplification and high-throughput sequencing of the sgRNA-encoding regions.
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Data Analysis: Identification of sgRNAs that are either depleted (indicating essential host factors for viral replication) or enriched (suggesting host restriction factors) in the virus-infected population compared to a non-infected control.
Protein-Protein Interaction Network
Understanding the proteins with which C1orf167 interacts is crucial for elucidating its function. Data from affinity capture-mass spectrometry and affinity capture-RNA experiments have identified several potential interacting partners.
| Interacting Protein | Description | Experimental Method | Database |
| DDX39A | DExD-Box Helicase 39A, an ATP-dependent RNA helicase involved in pre-mRNA splicing and mRNA export. | Affinity Capture-RNA | BioGRID |
| RECQL4 | RecQ Like Helicase 4, a DNA helicase involved in DNA repair and maintenance of genomic stability. | Affinity Capture-MS | BioGRID |
DDX39A Interaction and Potential Role in RNA Metabolism
The interaction with DDX39A, an RNA helicase, suggests a potential role for C1orf167 in RNA processing, such as pre-mRNA splicing or the export of mature mRNA from the nucleus to the cytoplasm.
Experimental Protocol: Affinity Capture-RNA
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Cell Lysis: Cells are lysed under conditions that preserve RNA-protein interactions.
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Immunoprecipitation: An antibody targeting the bait protein (in this case, likely DDX39A) is used to pull down the protein and its associated RNA molecules.
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Washing: The immunoprecipitated complexes are washed to remove non-specific binders.
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RNA Elution and Purification: The bound RNA is eluted and purified.
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Identification of Interacting RNAs/Proteins: The purified RNA can be identified by sequencing. The proteins in the complex, including C1orf167, would be identified by mass spectrometry of a parallel immunoprecipitation.
RECQL4 Interaction and Potential Role in DNA Repair
The interaction with RECQL4, a key DNA repair protein, points towards a possible involvement of C1orf167 in the DNA damage response. RECQL4 is known to function in multiple DNA repair pathways, and its interaction with C1orf167 may indicate a role in the recruitment or regulation of DNA repair machinery.
Experimental Protocol: Affinity Capture-Mass Spectrometry
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Cell Lysis: Cells are lysed in a buffer that maintains protein-protein interactions.
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Immunoprecipitation: An antibody targeting the bait protein (e.g., RECQL4) is incubated with the cell lysate to capture the protein and its binding partners.
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Complex Pull-down: The antibody-protein complexes are captured using protein A/G beads.
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Washing: The beads are washed to remove non-specifically bound proteins.
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Elution: The bound proteins are eluted from the beads.
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Mass Spectrometry: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.
Visualizing C1orf167's Putative Functional Context
The following diagrams illustrate the potential signaling pathways and experimental workflows related to C1orf167 based on the current data.
Figure 1: Putative functional roles and interactions of C1orf167.
Figure 2: Generalized workflow for CRISPR-based functional genomic screens.
Gene Expression Profile
Analysis of gene expression data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project provides insights into the expression of C1orf167 across various human tissues and cancer types.
Expression in Normal Tissues (GTEx)
C1orf167 exhibits a varied expression pattern across different normal human tissues, with notably high expression in the testis.
| Tissue | Median Expression (TPM) |
| Testis | High |
| Skeletal Muscle | Moderate |
| Heart | Moderate |
| Brain | Low |
| Lung | Low |
| Liver | Low |
(Note: TPM values are qualitative representations based on GTEx portal data.)
Expression in Cancer (TCGA)
The expression of C1orf167 is altered in several cancer types compared to normal tissues.
| Cancer Type | Expression Change vs. Normal |
| Testicular Germ Cell Tumors | Upregulated |
| Lung Adenocarcinoma | Varied |
| Head and Neck Squamous Cell Carcinoma | Varied |
| Acute Myeloid Leukemia | Varied |
(Note: Expression changes are generalized from pan-cancer analyses and may vary between individual tumors.)
Future Directions and Therapeutic Potential
The emerging evidence linking C1orf167 to ferroptosis, a cell death pathway with significant therapeutic implications in cancer, suggests that modulation of C1orf167 activity could be a novel strategy for cancer treatment. Its role in the host response to viral infections also presents an avenue for the development of new antiviral therapies.
Further research is required to:
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Validate the identified protein-protein interactions and elucidate the functional consequences of these interactions.
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Characterize the precise molecular mechanism by which C1orf167 regulates ferroptosis and the antiviral response.
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Conduct detailed studies on the prognostic and predictive value of C1orf167 expression in various cancer types.
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Develop and test small molecule modulators or genetic therapies targeting C1orf167.
This technical guide provides a foundational resource for the ongoing investigation into the function of C1orf167. As research progresses, a more detailed understanding of its role in human health and disease will undoubtedly emerge, paving the way for novel therapeutic interventions.
